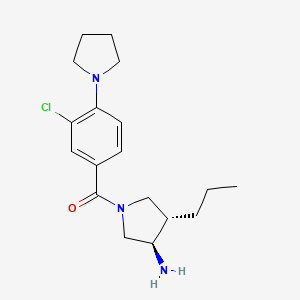

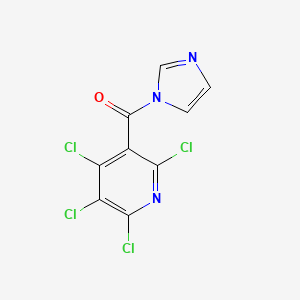

![molecular formula C15H16N6O2 B5576664 N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5576664.png)

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They exist in four regioisomeric forms and have a wide range of applications . Triazoles, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They are known for their diverse biological activities.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of carboxylic acids with hydrazides . The synthesis of triazole derivatives typically involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition or “click” reaction.

Molecular Structure Analysis

The molecular structure of these compounds is determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .

Chemical Reactions Analysis

The chemical reactions involving oxadiazoles and triazoles are diverse, depending on the substituents present on the ring. They can undergo reactions such as acylation, alkylation, and various coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point, solubility, and stability, can be influenced by the substituents on the oxadiazole and triazole rings .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Heterocyclic compounds, including oxadiazoles and triazoles, are synthesized through reactions involving N-benzoylthioamides with hydrazines and hydroxylamine, leading to the formation of 1H-1,2,4-triazoles and 1,2,4-oxadiazoles. This method demonstrates the versatility of these compounds in generating various heterocyclic structures, potentially including N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide (Whitfield & Papadopoulos, 1981).

Anticancer Activities

A series of substituted benzamides, closely related to the chemical structure of interest, were evaluated for their anticancer activities. The compounds demonstrated moderate to excellent efficacy against several cancer cell lines, including breast, lung, colon, and ovarian cancers. This highlights the potential of such compounds in developing new anticancer drugs (Ravinaik et al., 2021).

Novel Synthesis Routes

Research into the photolysis of 1,3,4-oxadiazoles in alcohols has uncovered novel pathways for the synthesis of benzamide and triazole derivatives. These findings could offer new methods for creating compounds with similar structures to this compound, which may have diverse scientific and pharmacological applications (Tsuge, Oe, & Tashiro, 1977).

Antiviral Activities

Benzamide-based compounds have also shown significant activity against avian influenza viruses, indicating the broad-spectrum potential of these molecules in antiviral research. The synthesis of novel benzamide-based aminopyrazoles and their efficacy against the H5N1 subtype suggest that related compounds, including the one , may be useful in the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Mecanismo De Acción

The mechanism of action of oxadiazole and triazole derivatives depends on their chemical structure and the target they interact with. They have been reported to possess various biological activities such as anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, and anticancer activities .

Safety and Hazards

Direcciones Futuras

The future research directions in this field could involve the design and synthesis of new oxadiazole and triazole derivatives with improved biological activities and lower toxicity. Computational methods could also be used to predict the properties of these compounds and guide the design of new derivatives .

Propiedades

IUPAC Name |

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-3-13-18-19-14(23-13)8-20(2)15(22)11-5-4-6-12(7-11)21-9-16-17-10-21/h4-7,9-10H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJSDHCZPWIMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN(C)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5576581.png)

![N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5576592.png)

![({4-ethyl-5-[1-(pyridin-3-ylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5576607.png)

![1-[(3-methyl-1H-indol-2-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5576612.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5576626.png)

![1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5576627.png)

![2-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5576645.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]quinoxalin-2-amine](/img/structure/B5576647.png)

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5576671.png)